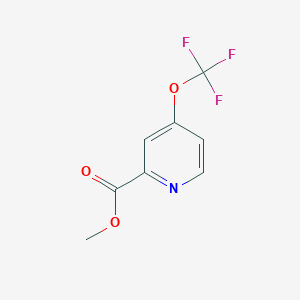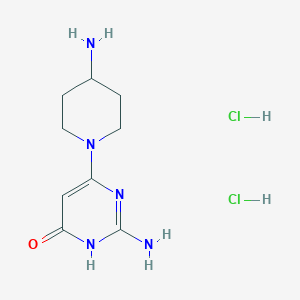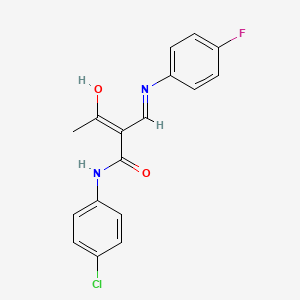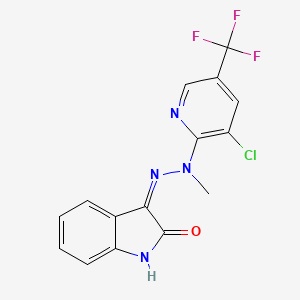
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate (MTP) is a compound of interest due to its various applications in the scientific research field. MTP has been found to have a range of properties that make it an attractive choice for many different applications. In
Wissenschaftliche Forschungsanwendungen
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate has been found to be a useful compound in a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including heterocyclic compounds, pyridines, and quinolines. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of agrochemicals. Additionally, this compound has been used in the synthesis of polymers, such as polyurethanes and polyamides, and in the synthesis of dyes.
Wirkmechanismus
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate has been found to act as an inhibitor of the enzyme topoisomerase II, which is involved in the replication of DNA. It has been found to bind to the enzyme and block its activity, thus inhibiting DNA replication. Additionally, this compound has been found to inhibit the activity of other enzymes, such as cyclooxygenase-2 and phospholipase A2.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been found to have neuroprotective effects, as well as to be effective in the treatment of a range of conditions, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate has been found to have a number of advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively stable and has a low toxicity. However, it has been found to be relatively insoluble in water, which can be a limitation for certain experiments.
Zukünftige Richtungen
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate has a number of potential future applications in the scientific research field. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of polymers. Additionally, it could be used in the development of new treatments for a range of diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, it could be used in the development of new diagnostic tools and in the development of new imaging techniques. Finally, it could be used in the development of new materials and in the development of new catalysts.
Synthesemethoden
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate is synthesized from the reaction of 4-fluoro-3-nitropyridine and trifluoroacetic anhydride in dichloromethane. This reaction results in the formation of a trifluoromethoxy pyridine carboxylate, which can then be methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction yields a colorless solid which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
methyl 4-(trifluoromethoxy)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-14-7(13)6-4-5(2-3-12-6)15-8(9,10)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXLYZBRGXRVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














